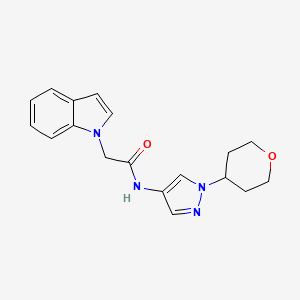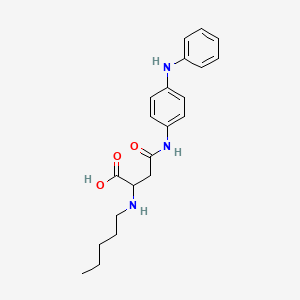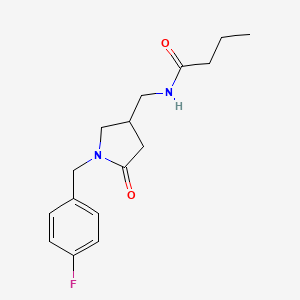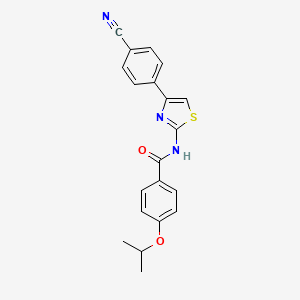![molecular formula C19H18N2O3S B2547368 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one CAS No. 895797-50-9](/img/structure/B2547368.png)
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of precursors in organic synthesis. For instance, 1-(3-Aminopropyl)-4-methylpiperazine is used as a precursor for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, single crystals were developed for some compounds in a study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, compounds with a furan ring substituted at the 2-position with an anilide have been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the empirical formula of 3-(4-[5-(Aminomethyl)furan-2-carbonyl]piperazin-1-yl)propanenitrile dihydrochloride is C13H20Cl2N4O2, and its molecular weight is 335.23 .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Novel derivatives of 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. For instance, a study detailed the design, synthesis, and pharmacological evaluation of some novel derivatives, showcasing their potential in treating mood disorders based on their significant antianxiety and antidepressant effects in animal models (J. Kumar et al., 2017).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal potential of compounds related to 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one. Studies have demonstrated that certain derivatives exhibit significant in vitro and in vivo fungicidal activity against various plant fungi, contributing valuable information for the design and discovery of new agrochemicals (Baolei Wang et al., 2015).
Anticancer Activity
Another area of application is in anticancer research, where heteroleptic platinum(II) dithiocarbamates derived from 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one have been synthesized and characterized. These complexes have shown high potency against various cancer cell lines, highlighting their potential as novel anticancer agents (M. Amir et al., 2016).
Photoelectrical and Electrical Properties
The photoelectrical and electrical properties of compounds related to 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one have been studied, indicating their potential application in electronic devices. Research into undoped and doped furazano[3,4-b]piperazine thin-film devices has provided insights into their behavior as p-type organic semiconductors, opening avenues for their use in electronic and optoelectronic applications (G. Sharma et al., 1995).
Mechanism of Action
Target of Action
Many compounds with a piperazine moiety are known to interact with various receptors in the body, including dopamine, serotonin, and adrenergic receptors . The furan ring is a common feature in many biologically active compounds and can contribute to binding affinity and selectivity .
Safety and Hazards
properties
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-4-5-17-14(11-13)18(22)15(12-25-17)20-6-8-21(9-7-20)19(23)16-3-2-10-24-16/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTIEULRVGANIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)
![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)





![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)
